molecular formula C23H19N5O2 B11298475 2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(naphthalen-1-yl)acetamide

2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(naphthalen-1-yl)acetamide

Cat. No.: B11298475
M. Wt: 397.4 g/mol
InChI Key: CAPUYTWUAFPYQJ-UHFFFAOYSA-N
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Description

2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(naphthalen-1-yl)acetamide is a complex organic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazoles This compound is characterized by its unique structure, which includes a 4-methylphenyl group, an imidazo[1,2-b][1,2,4]triazole ring, and a naphthalen-1-yl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(naphthalen-1-yl)acetamide typically involves multiple steps:

    Formation of the Imidazo[1,2-b][1,2,4]triazole Ring: The initial step involves the cyclization of appropriate precursors to form the imidazo[1,2-b][1,2,4]triazole ring. This can be achieved through the reaction of hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the imidazo[1,2-b][1,2,4]triazole intermediate reacts with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Naphthalen-1-yl Acetamide Moiety: The final step involves the coupling of the imidazo[1,2-b][1,2,4]triazole derivative with naphthalen-1-yl acetamide. This can be achieved through an amide bond formation reaction, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methylphenyl group, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group within the imidazo[1,2-b][1,2,4]triazole ring, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, where the naphthalen-1-yl group can be replaced with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde.

    Reduction: Formation of the corresponding alcohol derivative.

    Substitution: Formation of various substituted acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, the compound has been investigated for its potential as a bioactive molecule. Studies have shown that derivatives of imidazo[1,2-b][1,2,4]triazoles exhibit antimicrobial, antifungal, and anticancer activities.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, photonics, and as a precursor for the synthesis of functional polymers.

Mechanism of Action

The mechanism of action of 2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(phenyl)acetamide
  • 2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2-naphthyl)acetamide

Uniqueness

The uniqueness of 2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(naphthalen-1-yl)acetamide lies in its specific structural features, such as the presence of both a 4-methylphenyl group and a naphthalen-1-yl acetamide moiety. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C23H19N5O2

Molecular Weight

397.4 g/mol

IUPAC Name

2-[2-(4-methylphenyl)-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C23H19N5O2/c1-14-9-11-16(12-10-14)21-25-23-26-22(30)19(28(23)27-21)13-20(29)24-18-8-4-6-15-5-2-3-7-17(15)18/h2-12,19H,13H2,1H3,(H,24,29)(H,25,26,27,30)

InChI Key

CAPUYTWUAFPYQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C(=O)NC3=N2)CC(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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